
3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé présente un noyau benzopyran avec des substituants méthoxy et hydroxy, ce qui en fait un sujet intéressant pour les études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(3,5-diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'utilisation du couplage de Suzuki-Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un halogénure d'aryle et un composé organoboron . Les conditions de réaction impliquent souvent l'utilisation d'une base, telle que le carbonate de potassium, et d'un solvant tel que le toluène ou l'éthanol, sous atmosphère inerte.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
3-(3,5-Diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour former des dérivés dihydro.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro.
Applications De Recherche Scientifique
3-(3,5-Diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé a été étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur de divers produits chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(3,5-diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one implique son interaction avec des cibles et des voies cellulaires. Le composé peut induire un stress oxydant dans les cellules, conduisant à l'apoptose. Il peut également interagir avec des enzymes et des récepteurs spécifiques, modulant leur activité et affectant les processus cellulaires .
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with cellular targets and pathways. The compound can induce oxidative stress in cells, leading to apoptosis. It may also interact with specific enzymes and receptors, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(3,5-Diméthoxyphényl)-2,3-dihydroquinoléin-4(1H)-one : Connu pour ses propriétés antitumorales.
Acide 3,5-diméthoxyphénylboronique : Utilisé dans les réactions de couplage de Suzuki-Miyaura.
4-Hydroxy-3,5-diméthoxybenzaldéhyde : Un précurseur dans la synthèse de divers composés organiques.
Unicité
Ce qui distingue 3-(3,5-diméthoxyphényl)-7,8-dihydroxy-2H-1-benzopyran-2-one, c'est sa combinaison unique de groupes méthoxy et hydroxy sur le noyau benzopyran. Cette caractéristique structurelle contribue à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
920007-18-7 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)-7,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-21-11-5-10(6-12(8-11)22-2)13-7-9-3-4-14(18)15(19)16(9)23-17(13)20/h3-8,18-19H,1-2H3 |
Clé InChI |
AEWPDUDMTXTXRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


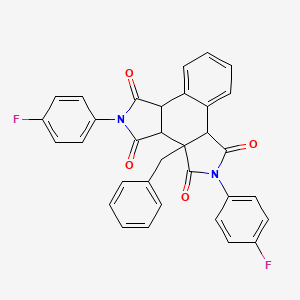
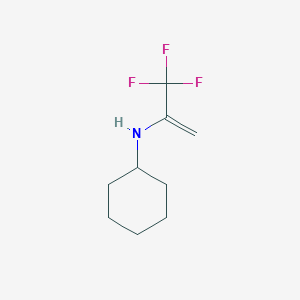
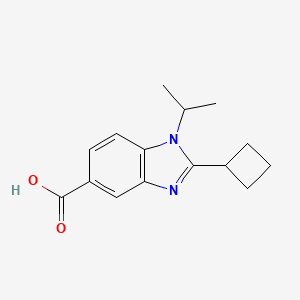
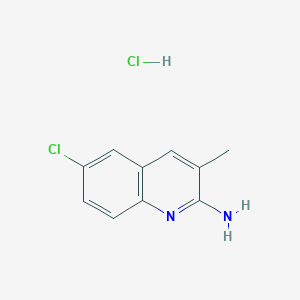

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
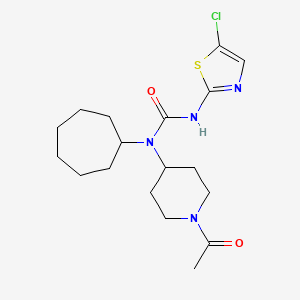
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

